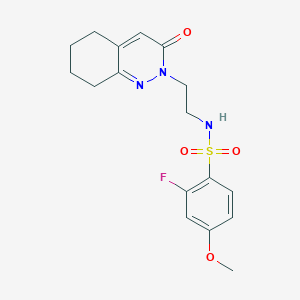

2-fluoro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide

説明

特性

IUPAC Name |

2-fluoro-4-methoxy-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-25-13-6-7-16(14(18)11-13)26(23,24)19-8-9-21-17(22)10-12-4-2-3-5-15(12)20-21/h6-7,10-11,19H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEANWXYSUOTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=C3CCCCC3=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorine Substitution : The presence of a fluorine atom at the 2-position of the aromatic ring can enhance lipophilicity and potentially increase biological activity.

- Methoxy Group : The methoxy group at the 4-position may contribute to electron donation, influencing the compound's reactivity and interaction with biological targets.

- Sulfonamide Moiety : This functional group is known for its antibacterial properties and can also play a role in enzyme inhibition.

Biological Activity

The biological activity of compounds similar to 2-fluoro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide can include:

- Antimicrobial Activity : Sulfonamides are well-documented for their antibacterial properties. They inhibit bacterial folic acid synthesis by acting as competitive inhibitors of dihydropteroate synthase.

- Anticancer Potential : Compounds with similar structural motifs have been investigated for their ability to inhibit various kinases involved in cancer progression. For instance, modifications in the sulfonamide structure can lead to selective inhibition of cancer cell proliferation.

- Neuroprotective Effects : Some derivatives of cinnoline compounds exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Research Findings

Recent studies have highlighted various aspects of sulfonamide derivatives:

- Inhibition Studies : Research has shown that certain sulfonamide derivatives effectively inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and progression.

-

Case Studies :

- A study reported that a related sulfonamide compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.

- Another investigation indicated that modifications to the benzene ring could enhance selectivity towards specific cancer cell types while minimizing toxicity to normal cells.

Data Table

科学的研究の応用

Anticancer Activity

Research indicates that compounds with sulfonamide moieties exhibit anticancer properties. For instance, derivatives of benzenesulfonamides have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of protein kinase activity and inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors .

A study demonstrated that certain benzenesulfonamide derivatives showed potent antiproliferative activity against several cancer cell lines, including pancreatic and lung cancers. The mean GI50 values indicated significant efficacy, suggesting that 2-fluoro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide could potentially be developed as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential. For instance, sulfonamides are recognized for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases like Alzheimer's . The design of new sulfonamide derivatives has been aimed at enhancing their inhibitory effects on these enzymes to provide therapeutic benefits for Type 2 diabetes mellitus and Alzheimer's disease.

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. The mechanism often involves the inhibition of bacterial folate synthesis. Recent studies have focused on the synthesis of novel benzenesulfonamide derivatives that demonstrate antimicrobial activity against various pathogens . This positions 2-fluoro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide as a candidate for further exploration in the development of new antimicrobial therapies.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various benzenesulfonamide derivatives, researchers synthesized a series of compounds and evaluated their effects on cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the nanomolar range against CA IX, indicating strong potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

Another research effort focused on synthesizing new sulfonamides with enhanced α-glucosidase and acetylcholinesterase inhibitory activities. The study reported promising results where specific derivatives demonstrated significant inhibition rates compared to traditional sulfonamides . This suggests that modifications to the sulfonamide structure can lead to improved therapeutic profiles.

類似化合物との比較

Research Findings and Implications

While specific data on the target compound’s activity are unavailable, structural analogs suggest:

- Therapeutic Targets : Similar compounds are often designed as kinase inhibitors or enzyme modulators (e.g., cyclooxygenase, carbonic anhydrase) due to sulfonamide’s role in active-site binding .

- SAR Insights :

- The ethyl linker in the target compound may optimize spatial alignment with hydrophobic binding pockets.

- Methoxy and fluoro substituents likely fine-tune electronic effects and metabolic stability.

Q & A

Q. What are the critical steps for synthesizing 2-fluoro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide?

Answer: The synthesis involves:

Nucleophilic substitution : Reacting a fluorinated benzenesulfonyl chloride intermediate with a tetrahydrocinnolin-ethylamine derivative under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide bond .

Cyclization : Optimizing temperature (60–80°C) and solvent (dichloromethane or DMF) to form the tetrahydrocinnolin ring system .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the compound in >95% purity .

Q. Which analytical techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl₃ to confirm sulfonamide linkage and aromatic substitution patterns. Methoxy (-OCH₃) and fluorine (-F) groups show distinct shifts at δ 3.8–4.0 ppm and δ -110 to -120 ppm, respectively .

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F atoms .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) .

Q. How can researchers optimize solubility for in vitro assays?

Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media .

- pH Adjustment : The sulfonamide group (pKa ~10) can be protonated in acidic buffers (pH 4–6) to enhance aqueous solubility .

- Surfactants : Polysorbate 80 (0.01–0.1%) for hydrophobic intermediates .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in biological activity data?

Answer:

- Dose-Response Curves : Test compound concentrations from 1 nM to 100 µM in triplicate to identify IC₅₀ variability .

- Assay Validation : Include positive controls (e.g., known enzyme inhibitors) and negative controls (DMSO vehicle) .

- Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability (MTT assay) to distinguish target-specific effects from cytotoxicity .

Q. Example Workflow :

Enzymatic Assay : Measure inhibition of target kinase (e.g., EGFR) at 10 µM.

Cellular Assay : Validate activity in A549 cells (IC₅₀ = 2.5 µM).

Counter-Screen : Test against related kinases (e.g., HER2) to assess selectivity .

Q. What strategies mitigate stability issues during long-term storage?

Answer:

- Thermal Stability : Store lyophilized powder at -20°C under argon; avoid repeated freeze-thaw cycles (degradation <5% over 6 months) .

- Photostability : Protect from UV light using amber vials; monitor via HPLC for sulfoxide byproducts .

- pH-Dependent Degradation : Buffer solutions (pH 7.4) reduce hydrolysis of the sulfonamide bond .

Q. How to establish structure-activity relationships (SAR) for this compound?

Answer:

- Substituent Modification : Synthesize analogs with varied methoxy/fluoro positions and measure changes in target binding (e.g., Kd via SPR) .

- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with the ATP-binding pocket of kinases .

- Pharmacophore Analysis : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .

Q. What advanced methods analyze reaction intermediates during synthesis?

Answer:

- LC-MS/MS : Monitor transient intermediates (e.g., sulfonyl chloride) using a C18 column and MRM transitions .

- In Situ IR Spectroscopy : Track carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) groups during cyclization .

- Isotope Labeling : F NMR to trace fluorine incorporation in the benzenesulfonamide moiety .

Q. How to elucidate the mechanism of a side reaction during synthesis?

Answer:

- Kinetic Studies : Vary reaction time/temperature and quantify byproducts via GC-MS or HPLC .

- Isolation of Byproducts : Column chromatography to separate impurities; characterize via X-ray crystallography .

- Computational DFT : Calculate activation energies for competing pathways (e.g., SN1 vs. SN2) .

Q. Example Mechanism :

- Side Reaction : Hydrolysis of sulfonamide to sulfonic acid under acidic conditions.

- Mitigation : Use anhydrous solvents and molecular sieves to scavenge water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。